molecular formula C33H39N7O2 B609335 MRTX-1257 CAS No. 2206736-04-9

MRTX-1257

Numéro de catalogue: B609335
Numéro CAS: 2206736-04-9
Poids moléculaire: 565.722
Clé InChI: YRYQLVCTQFBRLD-UIOOFZCWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de MRTX-1257 implique la conception de médicaments basée sur la structure, utilisant des tétrahydropyridopyrimidines substituées comme structure principale . Les étapes clés de la voie de synthèse comprennent :

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement une synthèse à grande échelle suivant la voie de synthèse optimisée établie dans les études précliniques.

Analyse Des Réactions Chimiques

MRTX-1257 subit plusieurs réactions chimiques clés :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour faciliter la formation des liaisons covalentes et des interactions moléculaires souhaitées.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la mutation KRAS G12C. Le composé forme une liaison covalente avec le résidu cystéine au codon 12 de la protéine KRAS, se liant dans la poche « Switch-2 » . Cela stabilise la protéine dans son état inactif, lié au GDP, empêchant la signalisation en aval et inhibant la prolifération des cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la phosphorylation de l'ERK et la suppression des voies de signalisation stimulées par KRAS .

Applications De Recherche Scientifique

Radio-Sensitization

Recent studies have highlighted the ability of MRTX-1257 to enhance the effectiveness of radiotherapy in tumors harboring the KRAS G12C mutation.

Key Findings:

  • In Vitro Studies: this compound demonstrated a dose-dependent radio-sensitizing effect on KRAS G12C+ cell lines. Specifically, in CT26 cell lines, treatment with this compound at concentrations of 20 nM and 50 nM significantly reduced cell survival rates post-radiation compared to controls (survival fractions at 4 Gy: 0.06 and 0.04 versus 0.23) .
  • In Vivo Studies: In syngeneic mouse models with CT26 KRAS G12C+ tumors, combining this compound with radiotherapy resulted in a cure rate of approximately 20%. The treatment also led to significant changes in the tumor immune microenvironment, including increased infiltration of CD4+ T cells and dendritic cells, alongside down-regulation of PD-L1 expression .

Combinatorial Therapies

This compound has shown promising results when used in combination with other therapeutic agents.

Synergistic Effects:

  • Combination with SHP2 Inhibitors: In preclinical models, this compound exhibited synergistic effects when combined with SHP2 inhibitors like RMC-4550. This combination led to enhanced growth inhibition in various murine cancer models .
  • Immune Checkpoint Blockade: Studies have indicated that combining this compound with anti-PD-1 therapies can improve survival outcomes in immunotherapy-sensitive models . This suggests that this compound not only targets cancer cells directly but also modulates the immune response against tumors.

Tumor Microenvironment Modulation

The impact of this compound on the tumor microenvironment (TME) has been a focal point of research.

Observations:

  • TME Remodeling: Treatment with this compound has been shown to alter the cellular architecture within tumors. For instance, macrophages became more abundant and diffusely organized within treated tumors, while T cell infiltration was significantly enhanced . This indicates a shift towards a more favorable immune environment for anti-tumor responses.
  • Vascular Normalization: The treatment also appeared to normalize tumor vasculature, which is crucial for effective drug delivery and overall tumor response to therapy .

Case Studies and Clinical Implications

The findings from various studies underscore the potential clinical applications of this compound:

StudyApplicationKey Results
Radio-sensitizationEnhanced sensitivity in KRAS G12C+ tumors; increased immune cell infiltration post-treatment.
Combination therapySynergistic growth inhibition observed with SHP2 inhibitors; improved outcomes noted in murine models.
Immune modulationSignificant remodeling of TME; increased T cell presence and macrophage activity following treatment.

Activité Biologique

MRTX-1257 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound has been studied for its biological activity, including its effects on tumor growth, immune response modulation, and potential combination therapies.

This compound operates by binding to the inactive GDP-bound state of KRAS G12C, leading to inhibition of downstream signaling pathways that promote cancer cell proliferation. This selectivity for the inactive state is crucial as it allows for more targeted therapeutic effects with potentially reduced side effects compared to broader-spectrum agents.

Key Findings:

  • Binding Affinity : this compound demonstrates a strong binding affinity for KRAS G12C, with studies indicating effective engagement at submicromolar concentrations in cellular environments .
  • Chemical Shift Perturbations : NMR experiments revealed significant chemical shift perturbations upon binding, indicating a stable interaction with the target protein .

In Vitro Studies

This compound has shown promising results in various in vitro models:

  • Radio-sensitization : In CT26 KRAS G12C+/+ cell lines, this compound enhanced the effects of radiotherapy in a dose-dependent manner, suggesting its potential in combination treatment strategies .
  • Synergistic Effects : When combined with SHP2/PTPN11 inhibitors like RMC-4550, this compound exhibited synergistic growth inhibition across multiple cancer cell lines, highlighting its effectiveness in multi-drug regimens .

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

  • Tumor Response : In BALB/c mice with subcutaneous CT26 tumors, treatment with this compound alongside radiotherapy resulted in a cure rate of 20%, although durable responses were not observed in athymic nude mice .
  • Immune Microenvironment Modulation : The combination therapy led to increased infiltration of immune cells (e.g., CD4+ T cells and dendritic cells) and down-regulation of PD-L1 expression in tumors, suggesting a shift towards a pro-inflammatory and anti-tumor immune environment .

Case Studies

  • Combination Therapy with Radiotherapy :
    • Study Design : CT26 KRAS G12C+/+ tumors were treated with this compound and radiotherapy.
    • Results : Enhanced tumor control was observed, with significant changes in immune cell populations within the tumor microenvironment .
  • Synergistic Growth Inhibition :
    • Study Design : Evaluation of this compound in combination with RMC-4550 across different murine models.
    • Results : Demonstrated improved efficacy compared to single-agent therapies, reinforcing the need for combinatorial approaches in treating KRAS-driven malignancies .

Data Summary

Study FocusKey Findings
Binding AffinityStrong engagement with KRAS G12C at submicromolar concentrations
Radio-sensitizationEnhanced efficacy when combined with radiotherapy
Immune ModulationIncreased CD4+ T cell infiltration; reduced PD-L1 expression
Combination TherapySynergistic effects with SHP2 inhibitors

Propriétés

IUPAC Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYQLVCTQFBRLD-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRTX-1257
Reactant of Route 2
Reactant of Route 2
MRTX-1257
Reactant of Route 3
MRTX-1257
Reactant of Route 4
Reactant of Route 4
MRTX-1257
Reactant of Route 5
Reactant of Route 5
MRTX-1257
Reactant of Route 6
Reactant of Route 6
MRTX-1257

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.